molecular formula C16H17N3 B1302375 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine CAS No. 418782-49-7

2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine

Cat. No.: B1302375
CAS No.: 418782-49-7
M. Wt: 251.33 g/mol
InChI Key: CXRBEIYAJRAXGL-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine is a compound that features an indole ring and a pyridine ring connected via an ethanamine linker. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine typically involves the following steps:

    Starting Materials: Indole-3-carbaldehyde and 3-pyridinemethanamine.

    Reaction: The indole-3-carbaldehyde undergoes a reductive amination with 3-pyridinemethanamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Conditions: The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are typically implemented. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Indole-3-carboxylic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

2-(1H-Indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine involves its interaction with specific molecular targets. The indole ring can interact with various biological receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Indol-3-yl)-N-(pyridin-2-ylmethyl)ethanamine
  • 2-(1H-Indol-3-yl)-N-(pyridin-4-ylmethyl)ethanamine
  • 2-(1H-Indol-3-yl)-N-(quinolin-3-ylmethyl)ethanamine

Uniqueness

2-(1H-Indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine is unique due to the specific positioning of the pyridine ring at the 3-position, which can influence its binding affinity and selectivity towards certain biological targets. This positional isomerism can result in different biological activities and applications compared to its analogs.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3/c1-2-6-16-15(5-1)14(12-19-16)7-9-18-11-13-4-3-8-17-10-13/h1-6,8,10,12,18-19H,7,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRBEIYAJRAXGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNCC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80366338
Record name 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418782-49-7
Record name 2-(1H-indol-3-yl)-N-(pyridin-3-ylmethyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80366338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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